KX2-391 dihydrochloride

Src kinase inhibition Prostate cancer Cell proliferation assay

First-in-class peptidomimetic Src inhibitor targeting the peptide substrate site—not the ATP-binding pocket—delivering differentiated selectivity over ATP-competitive agents (dasatinib, bosutinib, saracatinib). Dual Src/tubulin mechanism enables potent activity in castration-resistant prostate cancer (GI50 ~9-75 nM), T315I-mutant BCR-ABL leukemia (GI50 18-32 nM), FLT3-ITD-F691L AML, and HCC (GI50 9-60 nM). No off-target activity against PDGFR, EGFR, JAK1/2, or Lck. Dihydrochloride salt ensures enhanced aqueous solubility for in vitro/in vivo applications. ≥98% purity by HPLC.

Molecular Formula C26H31Cl2N3O3
Molecular Weight 504.4 g/mol
CAS No. 1038395-65-1
Cat. No. B1662809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKX2-391 dihydrochloride
CAS1038395-65-1
SynonymsN-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide; dihydrochloride
Molecular FormulaC26H31Cl2N3O3
Molecular Weight504.4 g/mol
Structural Identifiers
SMILESC1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4.Cl.Cl
InChIInChI=1S/C26H29N3O3.2ClH/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;;/h1-11,20H,12-19H2,(H,28,30);2*1H
InChIKeyCPTPOZGQCQXHJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KX2-391 Dihydrochloride (CAS 1038395-65-1) Product Overview: Non-ATP Competitive Src/Tubulin Dual Inhibitor for Oncology and Dermatology Research


KX2-391 dihydrochloride (also known as tirbanibulin, KX-01) is a synthetic, orally bioavailable small molecule that functions as a dual inhibitor of Src kinase signaling and tubulin polymerization [1]. It is the first clinical Src inhibitor from the peptidomimetic class that targets the peptide substrate site of Src rather than the ATP-binding site, a mechanism that provides differentiated selectivity compared to ATP-competitive Src inhibitors such as dasatinib, bosutinib, and saracatinib [2]. The dihydrochloride salt form (MW: 504.46 g/mol; purity ≥95% by HPLC) enhances aqueous solubility for in vitro and in vivo applications [3]. KX2-391 has demonstrated GI50 values of 9-60 nM across diverse cancer cell lines and is currently FDA-approved as a topical ointment (tirbanibulin 1%) for actinic keratosis, with additional clinical evaluation ongoing in oncology indications [4].

Why KX2-391 Dihydrochloride Cannot Be Substituted with Other Src Inhibitors: Mechanism-Based Differentiation


Generic substitution among Src kinase inhibitors is scientifically invalid due to fundamentally distinct binding mechanisms and resulting pharmacological profiles. While ATP-competitive Src inhibitors such as dasatinib, bosutinib, saracatinib, and PP1 bind to the highly conserved ATP-binding pocket and exhibit broad kinome cross-reactivity, KX2-391 dihydrochloride is a peptidomimetic that binds exclusively to the peptide substrate site of Src [1]. This non-ATP-competitive mechanism confers a distinct selectivity fingerprint: KX2-391 shows no inhibitory activity against PDGFR, EGFR, JAK1, JAK2, or Lck at biologically relevant concentrations, whereas ATP-competitive inhibitors typically engage multiple off-target kinases [2]. Furthermore, KX2-391 possesses a second pharmacologically relevant mechanism—direct inhibition of tubulin polymerization via binding to a unique conformation on the tubulin heterodimer—that is absent in dasatinib, bosutinib, and PP1 [3]. The closest structural analog, KX2-361 (KX-02), shares the dual Src/tubulin mechanism but exhibits distinct blood-brain barrier penetration properties (KX2-361 readily crosses the BBB in mice; KX2-391 does not) and differing potency profiles across cell lines, precluding simple interchange [4]. These mechanistic differences manifest in divergent cellular efficacy, resistance profiles, and clinical applicability, as quantified in Section 3.

KX2-391 Dihydrochloride Quantitative Differentiation Evidence: Head-to-Head Comparisons with ATP-Competitive Src Inhibitors


KX2-391 vs. Dasatinib: Superior and Broader Antiproliferative Activity Across Prostate Cancer Cell Lines

KX2-391 demonstrates broader and more potent antiproliferative activity against prostate cancer cell lines compared to the ATP-competitive Src/Abl inhibitor dasatinib. In a panel of five human prostate cancer cell lines, KX2-391 inhibited proliferation with GI50 values ranging from 9-75 nM, whereas dasatinib showed variable and substantially weaker activity [1]. Critically, dasatinib failed to inhibit proliferation of LNCaP-C4-2 cells at concentrations up to 10 μM, while KX2-391 maintained potent activity. In anchorage-independent growth assays, dasatinib caused less than 15% inhibition relative to vehicle controls across PC3-LN4, LNCaP, and LNCaP-C4-2 cells, whereas KX2-391 exhibited dose-dependent inhibition. Cell death (DNA fragmentation) was induced by KX2-391 at 2-10× GI50 concentrations but was not induced by dasatinib even at 10× GI50 levels [1].

Src kinase inhibition Prostate cancer Cell proliferation assay GI50 comparison

KX2-391 vs. Dasatinib in Hepatocellular Carcinoma: Broader Spectrum Activity and Superior Potency

In head-to-head testing against four hepatocellular carcinoma (HCC) cell lines, KX2-391 exhibited consistently potent antiproliferative activity, whereas dasatinib demonstrated a narrower spectrum of efficacy. KX2-391 showed GI50 values of 9 nM (Huh7), 13 nM (PLC/PRF/5), 26 nM (Hep3B), and 60 nM (HepG2) [1]. In contrast, dasatinib failed to achieve comparable potency across the same panel, leading the authors to conclude that KX2-391 has 'more broad-spectrum activity and better potency than Dasatinib' in vitro [2]. Immunohistochemical analysis of 65 HCC patient samples confirmed elevated and active Src and FAK expression in 67.7% and 58.9% of cases respectively, validating the therapeutic relevance of this comparison [2].

Hepatocellular carcinoma Src inhibition Broad-spectrum activity FAK signaling

KX2-391 vs. Dasatinib and Saracatinib: Superior Antiviral Potency in HIV-1 Infection Model

In a comparative study of tyrosine kinase inhibitors for HIV-1 antiviral activity, KX2-391 demonstrated superior potency against HIV-1 infection in peripheral blood mononuclear cells (PBMCs) compared to dasatinib and saracatinib. KX2-391 achieved an IC50 of 39.97 nM with a cytotoxic concentration (CC50) >4.0 μM, whereas dasatinib showed IC50 = 50.86 nM (CC50 >10.0 μM) and saracatinib showed IC50 = 90.82 nM (CC50 >3.0 μM) [1]. Notably, PBMCs from chronic myeloid leukemia patients on long-term dasatinib treatment (>2 years) demonstrated resistance to ex vivo HIV-1 infection, showing 119-fold less proviral integration, confirming the translational relevance of this in vitro antiviral activity [1].

HIV-1 inhibition ITK antiviral activity PBMC assay SAMHD1 phosphorylation

KX2-391 Retains Potency Against Drug-Resistant Mutations That Inactivate ATP-Competitive Inhibitors

KX2-391 maintains potent antiproliferative activity against cancer cells harboring resistance-conferring mutations that render ATP-competitive inhibitors ineffective. In T315I-mutant BCR-ABL leukemia cells (which confer high-level resistance to imatinib), KX2-391 achieves a GI50 of 18.2-32 nM, whereas imatinib shows GI50 >10 μM [1]. In FLT3-ITD-driven acute myeloid leukemia, KX2-391 exhibits potent growth inhibition against cell lines harboring the F691L 'gatekeeper' mutation and D835 mutations that confer resistance to the FLT3 inhibitor AC220 (quizartinib) [2]. Orally administered KX2-391 (10 mg/kg) significantly prolonged survival in a murine leukemia model induced by FLT3-ITD-F691L and significantly inhibited growth of primary AML cells expressing FLT3-ITD and FLT3-ITD-D835Y mutations [2].

Drug resistance FLT3-ITD T315I mutation Gatekeeper mutation Acute myeloid leukemia

KX2-391 vs. ATP-Competitive Inhibitors: Distinct Tubulin Polymerization Inhibition as a Second Mechanism

Unlike ATP-competitive Src inhibitors (dasatinib, bosutinib, saracatinib, PP1) which lack tubulin-directed activity, KX2-391 functions as a direct inhibitor of tubulin polymerization through binding to a unique conformation on the heterodimeric tubulin protein [1]. In engineered Src-driven cell growth assays, KX2-391 exhibits GI50 values of 23 nM in NIH3T3/c-Src527F cells and 39 nM in SYF/c-Src527F cells, demonstrating that its antiproliferative activity is maintained even in cellular contexts where Src inhibition alone may be insufficient [2]. The binding site on tubulin is structurally distinct from the taxane and vinca alkaloid binding sites, providing a differentiated mechanism of microtubule disruption [3]. KX2-361 (KX-02), the closest structural analog, shares this dual Src/tubulin mechanism but demonstrates distinct pharmacokinetic properties including blood-brain barrier penetration that KX2-391 lacks [4].

Tubulin polymerization Dual mechanism Microtubule disruption Cell cycle arrest

KX2-391 Clinical Pharmacokinetics: Favorable Oral Bioavailability and Tolerability Profile

In a multicenter Phase I trial involving 44 patients with refractory solid tumors, KX2-391 demonstrated favorable oral pharmacokinetics with rapid absorption and dose-proportional exposure across the investigated range [1]. The maximum tolerated dose (MTD) was established at 40 mg twice daily (BID) continuously. Dose-limiting toxicities (elevated AST/ALT, neutropenia, thrombocytopenia) were observed in 7 patients and were reversible within 7 days [1]. Eleven patients achieved stable disease for ≥4 months, including patients with ovarian, carcinoid, thyroid, prostate, pancreatic, and head and neck cancers. Notable biomarker responses included a PSA decline from 205 ng/mL to 39 ng/mL in a prostate cancer patient and a CA19-9 decline from 38,838 U/mL to 267 U/mL in a pancreatic cancer patient [1]. The ovarian cancer patient maintained stable disease for >12 months. In a subsequent Phase II study of 31 chemotherapy-naïve bone-metastatic castration-resistant prostate cancer patients treated with oral KX2-391 40 mg BID, the compound demonstrated clinical activity with manageable toxicity [2].

Pharmacokinetics Oral bioavailability Phase I clinical trial Maximum tolerated dose Solid tumors

KX2-391 Dihydrochloride Optimal Research Applications Based on Quantitative Differentiation Evidence


Prostate Cancer Research: Castration-Resistant Models and Metastasis Studies

KX2-391 is the preferred Src inhibitor for prostate cancer research involving castration-resistant and metastatic models. As demonstrated in direct head-to-head comparisons, dasatinib fails to inhibit proliferation of LNCaP-C4-2 castration-resistant prostate cancer cells at concentrations up to 10 μM, whereas KX2-391 maintains potent activity (GI50 ~9-75 nM) across all tested prostate cancer lines [1]. In orthotopic mouse models using highly metastatic PC-3MM2GL cells, KX2-391 at 5-10 mg/kg/day significantly reduced primary tumor weight and incidence of lymph node metastasis with effects comparable to dasatinib at 15 mg/kg/day, but with no discernible toxicity [2]. Phase II clinical data in bone-metastatic castration-resistant prostate cancer patients further validate the translational relevance of this application [3].

Drug-Resistant Leukemia Models: FLT3-ITD and T315I Mutation Research

KX2-391 is uniquely suited for investigating therapeutic strategies in drug-resistant leukemia. The compound retains potent activity (GI50 = 18.2-32 nM) against T315I-mutant BCR-ABL cells that are >300-fold resistant to imatinib (GI50 >10 μM) [1]. In FLT3-ITD acute myeloid leukemia, KX2-391 inhibits cell lines and primary patient samples harboring the F691L 'gatekeeper' mutation and D835 mutations that confer resistance to the FLT3 inhibitor AC220 [2]. Orally administered KX2-391 (10 mg/kg) significantly prolongs survival in murine FLT3-ITD-F691L leukemia models, establishing it as a critical tool for studying resistance mechanisms that defeat ATP-competitive kinase inhibitors [2].

Hepatocellular Carcinoma: Src/FAK Signaling Pathway Investigation

For research involving Src and focal adhesion kinase (FAK) signaling in hepatocellular carcinoma, KX2-391 provides broader spectrum activity and superior potency compared to dasatinib. KX2-391 achieves GI50 values of 9-60 nM across four HCC cell lines (Huh7, PLC/PRF/5, Hep3B, HepG2), whereas dasatinib shows narrower efficacy [1]. Immunohistochemical analysis of 65 HCC patient samples confirms elevated and active Src expression in 67.7% of cases and FAK expression in 58.9% of cases, with strong correlation between Src and FAK activation (P<0.001), validating the pathway's therapeutic relevance [1].

Microtubule Dynamics Research in Src-Driven Cancers

KX2-391 is the only clinically evaluated Src inhibitor that also directly inhibits tubulin polymerization, making it essential for research at the intersection of Src signaling and microtubule dynamics. The compound binds to a unique conformation on the heterodimeric tubulin protein that is distinct from taxane and vinca alkaloid binding sites [1]. In cellular assays, KX2-391 demonstrates GI50 values of 23 nM in NIH3T3/c-Src527F cells and 39 nM in SYF/c-Src527F cells [2]. Researchers studying the interplay between Src-mediated invasion and microtubule-dependent processes such as mitosis, cell migration, and intracellular trafficking require KX2-391 specifically; ATP-competitive Src inhibitors (dasatinib, bosutinib, saracatinib) lack this dual mechanism entirely [3].

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